1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[3-(dimethylamino)acryloyl]-3-methyl-2,4(1H,3H)-pyrimidinedione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-[(E)-3-(dimethylamino)prop-2-enoyl]-3-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClF3N5O3/c1-25(2)6-4-14(28)12-10-27(17(30)26(3)16(12)29)7-5-23-15-13(19)8-11(9-24-15)18(20,21)22/h4,6,8-10H,5,7H2,1-3H3,(H,23,24)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTRSKKZJUKUAC-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN(C1=O)CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=CN(C1=O)CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[3-(dimethylamino)acryloyl]-3-methyl-2,4(1H,3H)-pyrimidinedione has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidinedione core, a pyridine ring with chloro and trifluoromethyl substitutions, and a dimethylamino group. The unique arrangement of these functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H15ClF3N4O2 |
| Molecular Weight | 373.75 g/mol |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrimidinediones have been explored for their efficacy against various bacterial strains. A study highlighted the antibacterial potential of compounds with similar pyridine and pyrimidine frameworks against Staphylococcus aureus, suggesting that the presence of halogenated groups enhances activity due to increased lipophilicity and membrane permeability .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Pyrimidinediones have been studied for their ability to inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis. For example, compounds with similar substitutions have shown promise in inhibiting cancer cell lines by inducing apoptosis through the activation of caspases .
The precise mechanism of action for this compound is still under investigation; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The trifluoromethyl and chloro substituents may enhance binding affinity to these targets, leading to altered cellular responses.
Case Studies
- Study on Antibacterial Activity : A comparative study investigated various pyridine derivatives against S. aureus. Compounds structurally related to the target compound demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 64 to 128 μg/mL, indicating moderate antibacterial efficacy .
- Anticancer Research : In vitro studies on similar pyrimidinedione derivatives revealed that they could inhibit the growth of cancer cell lines by inducing apoptosis at concentrations as low as 10 μM. The mechanism was linked to the activation of apoptotic pathways involving p53 and caspase cascades .
Q & A
Basic: What are the key synthetic steps and critical reaction conditions for synthesizing this compound?
Answer:
The synthesis involves multi-step organic reactions, including:
- Coupling reactions between pyridine and pyrimidinedione precursors, often using palladium catalysts for C–N bond formation.
- Acylation of the pyrimidinedione core with dimethylamino acryloyl groups under anhydrous conditions (e.g., DMF as solvent, 60–80°C).
- Purification via column chromatography or recrystallization to isolate the final product .
Critical conditions include strict temperature control (±2°C) to prevent side reactions and inert atmospheres (N₂/Ar) to avoid oxidation of sensitive intermediates .
Basic: Which analytical techniques are essential for structural characterization?
Answer:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve 3D conformation, particularly for the acryloyl and pyridinyl groups .
- FT-IR to verify functional groups like the pyrimidinedione carbonyl (C=O stretch at ~1700 cm⁻¹) .
Advanced: How can synthetic routes be optimized for higher yield and scalability?
Answer:
- Solvent screening : Replace polar aprotic solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME) to improve reaction efficiency .
- Catalyst optimization : Use ligand-accelerated catalysis (e.g., Xantphos with Pd(OAc)₂) to enhance coupling reaction yields .
- In-line monitoring : Implement HPLC or LC-MS for real-time tracking of intermediate formation, reducing purification steps .
Advanced: How should researchers address discrepancies in biological activity data across assays?
Answer:
- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time to minimize variability .
- Dose-response validation : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm dose-dependent effects.
- Statistical modeling : Apply multivariate analysis to identify confounding factors (e.g., solvent residues impacting cell viability) .
Advanced: What computational methods are suitable for studying structure-activity relationships (SAR)?
Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity of the trifluoromethyl and acryloyl groups .
- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using software like AutoDock Vina to prioritize derivatives for synthesis .
- MD simulations : Assess conformational stability of the ethyl-pyridinylamino linker in aqueous environments .
Advanced: How can degradation pathways be analyzed to improve compound stability?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/basic conditions to identify labile sites (e.g., hydrolytic cleavage of the acryloyl group) .
- LC-MS/MS : Characterize degradation products and propose mechanisms (e.g., oxidation of the dimethylamino group).
- Stabilization strategies : Introduce steric hindrance (e.g., methyl groups) near reactive sites or use lyophilization for long-term storage .
Basic: What are the primary biological targets hypothesized for this compound?
Answer:
Based on structural analogs:
- Kinase inhibition : The pyrimidinedione core and acryloyl group may target ATP-binding pockets in kinases (e.g., EGFR or CDK2) .
- Epigenetic modulation : The dimethylamino group could interact with histone deacetylases (HDACs) or methyltransferases .
- Antiviral activity : Pyridine derivatives often inhibit viral proteases or polymerases .
Advanced: What strategies mitigate toxicity in in vivo studies?
Answer:
- Prodrug design : Mask reactive groups (e.g., acryloyl) with enzymatically cleavable moieties (e.g., esterases) .
- Metabolite profiling : Use microsomal assays (human/animal liver S9 fractions) to identify toxic metabolites early .
- Dose fractionation : Administer smaller, repeated doses to reduce acute toxicity while maintaining efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
